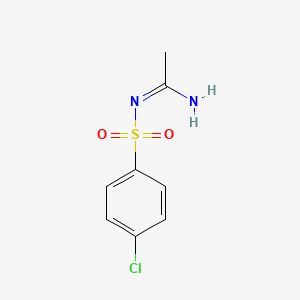![molecular formula C19H23N3O3 B2497879 N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-10-6](/img/structure/B2497879.png)
N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrroloquinolines typically involves cyclization reactions, where precursors like quinolines or pyridines undergo transformations to form the pyrroloquinoline core. For instance, a protocol for synthesizing pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration and [3 + 2] cycloaddition has been developed, demonstrating the catalyst-free nature and environmental benignity of such processes (Wu et al., 2017). Similarly, ligand-free Cu-catalyzed [3 + 2] cycloadditions have been utilized for the synthesis of pyrrolo[1,2-a]quinolines, highlighting the mild conditions and moderate to good yield of these annulation products (Yu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrroloquinoline derivatives is characterized by X-ray crystallography and NMR spectroscopy, providing detailed insights into their conformation and electronic properties. For example, extensive characterization techniques have been applied to understand the structure and reactivity of quinoxalines, a closely related heterocyclic compound, highlighting the importance of such studies in elucidating the properties of complex molecules (Faizi et al., 2018).
Chemical Reactions and Properties
Pyrroloquinolines undergo various chemical reactions, including cyclization, nitration, and annulation, to form diverse derivatives with potential biological activity. The reactivity towards different reagents and conditions reflects the versatility of these compounds in synthetic chemistry. For instance, the radical [2 + 2 + 1] cyclization of ortho-cyanoarylacrylamides with alkyl nitriles to form cyano-substituted pyrrolo[3,2-c]quinolines showcases the novel pathways for constructing nitrogen-containing polyheterocycles (Yang et al., 2018).
科学的研究の応用
Organic Synthesis and Catalysis
- Catalyst-Free Synthesis of Pyrroloquinolines : A catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives from 2-methylquinolines, aldehydes, and alkynoates via dehydration/[3 + 2] cycloaddition has been developed. This method is environmentally benign, tolerant to air, and produces H2O as the only byproduct, indicating potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).
Medicinal Chemistry and Drug Design
- GABAA and GABAB Receptor Modulators : Compounds including imidazo[1,5-a]quinoxaline amides and carbamates have been identified as high-affinity binders to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights their potential as templates for developing new therapeutic agents targeting GABA receptors (Tenbrink et al., 1994).
Material Science and Polymerization
- Palladium(II) Complexes in Polymerization : N-cyclopentyl substituted palladium(II) complexes have demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), suggesting their usefulness in developing new materials with specific properties (Kim et al., 2014).
Pharmacological Research
- Quinoline Derivatives as GABA Modulators : Research into quinoline derivatives as positive allosteric modulators of GABA receptors underscores their potential in creating radiotracers for positron emission tomography (PET), offering insights into the benzodiazepine site of GABA(A) receptors for neurological studies (Moran et al., 2012).
Environmental Science
- Biodegradation of Quinoline Compounds : The study on the biodegradation and oxidation of quinoline compounds with endogenous electron donors suggests methods for accelerating the degradation of recalcitrant heterocyclic compounds, which is crucial for environmental remediation (Bai et al., 2015).
特性
IUPAC Name |
N-cyclopentyl-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-11-15-10-14(9-12-5-4-8-22(16(12)15)19(11)25)21-18(24)17(23)20-13-6-2-3-7-13/h9-11,13H,2-8H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZVJURKILIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
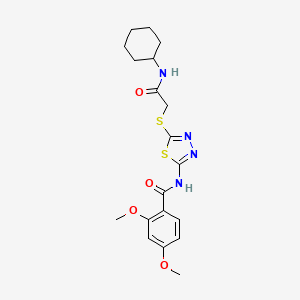
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)
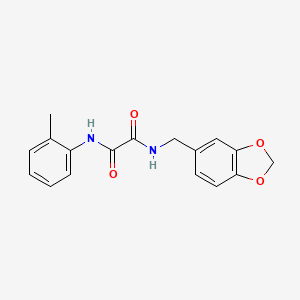



![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)
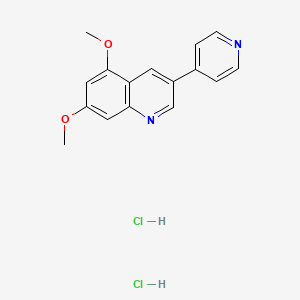
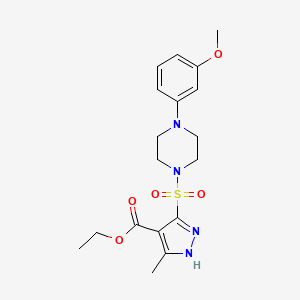
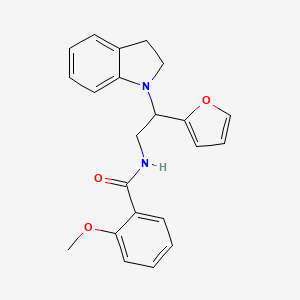
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
